4-[(2-Fluorophenyl)methyl]azepane hydrochloride
Overview
Description
4-[(2-Fluorophenyl)methyl]azepane hydrochloride is a chemical compound that belongs to the class of azepane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Fluorophenyl)methyl]azepane hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Fluorophenyl)methyl]azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted azepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Fluorophenyl)methyl]azepane hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorophenyl)methyl]azepane hydrochloride
- 4-[(2-Bromophenyl)methyl]azepane hydrochloride
- 4-[(2-Methylphenyl)methyl]azepane hydrochloride
Comparison
Compared to its analogs, 4-[(2-Fluorophenyl)methyl]azepane hydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, binding affinity, and metabolic stability. These characteristics make it a valuable compound for medicinal chemistry research, as it may offer improved pharmacokinetic and pharmacodynamic profiles compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]azepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-13-6-2-1-5-12(13)10-11-4-3-8-15-9-7-11;/h1-2,5-6,11,15H,3-4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRAWLLLELHOMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)CC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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